![molecular formula C12H17NO B454980 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime CAS No. 78575-14-1](/img/structure/B454980.png)

1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

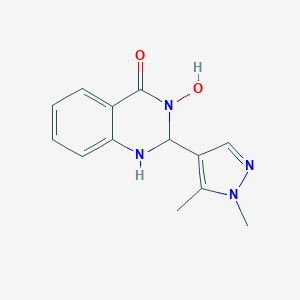

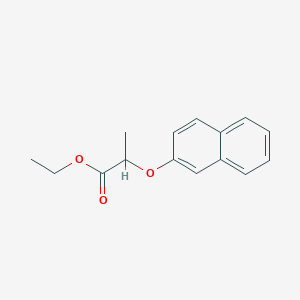

“1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is a chemical compound that has generated significant interest in the scientific community. It contains a total of 31 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is quite complex, with a total of 31 bonds. It includes 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 hydroxyl group .Applications De Recherche Scientifique

Metabolism Studies

1-Phenyl-2-propanone oxime, a metabolite of amphetamine, undergoes further metabolism in rat liver homogenates. Major and minor metabolites identified include 2-nitro-1-phenylpropane, benzyl alcohol, and 1-phenyl-2-propanone (Coutts, Dawe, Dawson, & Kovach, 1976).

Conformational Analysis and Spectroscopy

Conformational analysis and spectroscopy studies of 1-phenyl-1,2-propandione 1-oxime and related tautomers have been conducted, including calculations at various levels of theory and experimental comparisons (Bekhradnia & Arshadi, 2007).

Reduction Patterns

Studies on the reduction of oximes, including 1-phenyl-2-propanone oxime, show different behaviors based on changes in acid-base equilibria and substituent effects (Çelik, Ludvík, & Zuman, 2007).

Anti-Inflammatory Activities

Research on the leaves of Eucommia ulmoides Oliv. has identified new phenolic compounds, including derivatives of 1-phenyl-2-propanone oxime, which exhibit anti-inflammatory effects (Ren et al., 2021).

Catalytic Hydrogenation

The catalytic hydrogenation of 1-phenyl-2-propanone oxime and its isomers has been studied, yielding insights into stereoselective reactions (Harada & Shiono, 1984).

Dynamic Path Bifurcation

Investigations into the Beckmann reaction of oxime derivatives of 1-substituted-phenyl-2-propanones reveal insights into dynamic path bifurcation in organic reactions (Yamamoto, Hasegawa, & Yamataka, 2011).

Conformational Structures

NMR spectroscopy has been used to study the conformations of compounds such as 1-phenyl-2-propanone and its derivatives, providing detailed structural insights (Kunieda et al., 1983).

Safety and Hazards

While specific safety and hazard information for “1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is not available, it’s important to handle all chemical compounds with care. Combustion of similar compounds can produce irritant, corrosive and/or toxic gases. Inhalation, ingestion and skin contact can be harmful. Protective glasses, protective clothing, and protective gloves should be worn .

Propriétés

IUPAC Name |

N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDOOHWOJJPSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357086 |

Source

|

| Record name | 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |

CAS RN |

78575-14-1 |

Source

|

| Record name | 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde](/img/structure/B454898.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B454904.png)

![Methyl 6-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454905.png)

![5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454906.png)

![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B454908.png)

![5-[(3-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B454912.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)

![3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B454917.png)